2-Anilinopyridine-3-sulfonic acid
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Overview
Description
2-Anilinopyridine-3-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of an aniline group attached to the pyridine ring, which is further substituted with a sulfonic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilinopyridine-3-sulfonic acid can be achieved through several methods. One common approach involves the diazotation of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfonic acid .
Another method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group. This process can be carried out using crude 3-chloropyridine N-oxide, followed by direct further reaction in the presence of Raney nickel in an alkaline solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Anilinopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, sulfonamides, and other functionalized compounds.
Scientific Research Applications
2-Anilinopyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Anilinopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the aniline and pyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonic acid: Lacks the aniline group, making it less versatile in certain chemical reactions.
2-Aminopyridine-3-sulfonic acid: Contains an amino group instead of an aniline group, leading to different reactivity and applications.
3-Chloropyridine-2-sulfonic acid: Substituted with a chlorine atom, which affects its chemical properties and reactivity.
Uniqueness
2-Anilinopyridine-3-sulfonic acid is unique due to the presence of both an aniline group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62499-54-1 |
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Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-anilinopyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-17(15,16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13)(H,14,15,16) |
InChI Key |
HBFRELMAYWAFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)O |
Origin of Product |
United States |
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